Methyl 2-amino-2-(4-bromophenyl)propanoate Methyl 2-amino-2-(4-bromophenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16272720
InChI: InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3
SMILES:
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol

Methyl 2-amino-2-(4-bromophenyl)propanoate

CAS No.:

Cat. No.: VC16272720

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(4-bromophenyl)propanoate -

Specification

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
IUPAC Name methyl 2-amino-2-(4-bromophenyl)propanoate
Standard InChI InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3
Standard InChI Key GVABMAUOGKWCBF-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)Br)(C(=O)OC)N

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

Methyl 2-amino-2-(4-bromophenyl)propanoate (C10H12BrNO2\text{C}_{10}\text{H}_{12}\text{BrNO}_2) consists of a propanoate ester framework with two key substituents:

  • A 4-bromophenyl group attached to the α-carbon, contributing aromaticity and electrophilic reactivity due to the electron-withdrawing bromine atom.

  • An amino group (-NH2_2) at the same α-position, enabling hydrogen bonding and participation in nucleophilic reactions.

The ester functional group (-COOCH3_3) enhances solubility in organic solvents while retaining hydrolytic instability under acidic or basic conditions. Compared to its acetate analog (methyl 2-amino-2-(4-bromophenyl)acetate, C9H10BrNO2\text{C}_9\text{H}_{10}\text{BrNO}_2) , the propanoate variant features an additional methylene (-CH2_2-) unit, altering steric and electronic properties (Table 1).

Table 1: Structural Comparison of Bromophenyl-Substituted Esters

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Methyl 2-amino-2-(4-bromophenyl)propanoateC10H12BrNO2\text{C}_{10}\text{H}_{12}\text{BrNO}_2272.11Amino, ester, bromophenyl
Methyl 2-amino-2-(4-bromophenyl)acetate C9H10BrNO2\text{C}_9\text{H}_{10}\text{BrNO}_2244.08Amino, ester, bromophenyl
Methyl 2-(4-bromophenyl)-2-methylpropionate C12H15BrO2\text{C}_{12}\text{H}_{15}\text{BrO}_2283.15Ester, bromophenyl, methyl

Synthesis and Manufacturing

Bromination and Esterification Strategies

The synthesis of methyl 2-amino-2-(4-bromophenyl)propanoate likely involves multi-step protocols adapted from methods used for analogous bromophenylpropanoic acids . A plausible route includes:

  • Bromination of a Phenylpropanoic Acid Precursor:

    • Substrate: 2-amino-2-phenylpropanoic acid.

    • Reaction: Electrophilic aromatic bromination using bromine (Br2\text{Br}_2) in aqueous medium under controlled pH .

    • Selectivity: The para position is favored due to steric and electronic effects of the amino group.

  • Esterification:

    • Reagents: Methanol (CH3OH\text{CH}_3\text{OH}) and catalytic sulfuric acid (H2SO4\text{H}_2\text{SO}_4) .

    • Mechanism: Acid-catalyzed nucleophilic acyl substitution, converting the carboxylic acid to a methyl ester.

Critical Process Parameters:

  • Temperature: 25–35°C during bromination to minimize side reactions .

  • Solvent Systems: Water-based media for bromination, followed by toluene or ethyl acetate for extraction .

  • Purification: Distillation under reduced pressure or recrystallization from heptane .

Physicochemical Properties

Spectroscopic Characterization

While direct data for methyl 2-amino-2-(4-bromophenyl)propanoate are unavailable, predictions can be made based on its acetate analog :

  • Infrared (IR) Spectroscopy:

    • Strong absorption at ~1740 cm1^{-1} (ester C=O stretch).

    • N-H stretching vibrations at ~3300–3500 cm1^{-1}.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR:

      • δ 7.4–7.6 ppm (d, 2H, aromatic protons ortho to Br).

      • δ 3.6 ppm (s, 3H, methyl ester).

      • δ 1.8 ppm (s, 2H, propanoate CH2_2).

    • 13C^{13}\text{C} NMR:

      • δ 170–175 ppm (ester carbonyl).

      • δ 120–140 ppm (aromatic carbons).

Reactivity and Functional Applications

Chemical Reactivity

  • Amino Group:

    • Participates in Schiff base formation with aldehydes/ketones.

    • Susceptible to acylation or alkylation reactions.

  • Ester Group:

    • Hydrolyzes to carboxylic acid under acidic/basic conditions.

    • Amenable to transesterification with higher alcohols.

Challenges and Future Directions

Synthetic Optimization

  • Selectivity Issues: Competing ortho/meta bromination requires stringent control of reaction conditions .

  • Amino Group Protection: Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during synthesis.

Biological Evaluation

  • In Vitro Studies: Screening for anti-inflammatory or antimicrobial activity, leveraging the bromophenyl moiety’s bioactivity .

  • Structure-Activity Relationships (SAR): Modifying the propanoate chain length to optimize pharmacokinetic properties.

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